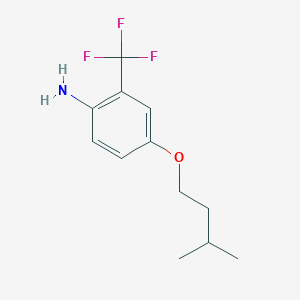

4-(Isopentyloxy)-2-(trifluoromethyl)aniline

Description

4-(Isopentyloxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative characterized by an isopentyloxy (3-methylbutoxy) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the amino (-NH₂) group. This compound combines the electron-withdrawing properties of the -CF₃ group with the steric and lipophilic effects of the isopentyloxy substituent. Such structural features are critical in modulating its physicochemical properties (e.g., acidity, solubility) and biological activity, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. For example, trifluoromethyl-substituted anilines are known for their low pKa values due to the strong electron-withdrawing nature of -CF₃, which enhances acidity .

Properties

IUPAC Name |

4-(3-methylbutoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO/c1-8(2)5-6-17-9-3-4-11(16)10(7-9)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWADMLMOUYKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aniline using reagents such as Umemoto’s reagents . The reaction conditions often require the use of solvents like hexafluoroisopropanol (HFIP) to establish a hydrogen bonding network that enhances reactivity and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by the presence of catalysts or specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Reagents like trifluoromethyl iodide (CF₃I) and catalysts such as copper or palladium complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(Isopentyloxy)-2-(trifluoromethyl)aniline has several scientific research applications:

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Key Substituent Effects on Aniline Derivatives

Key Observations :

- Acidity : The -CF₃ group significantly lowers the pKa of aniline derivatives, with ortho-substituted analogs (e.g., 2-CF₃) being more acidic than para-substituted ones (e.g., 4-CF₃) due to proximity to the -NH₂ group . The isopentyloxy group, being electron-donating, may partially counteract this effect in 4-(Isopentyloxy)-2-(trifluoromethyl)aniline, though experimental data are lacking.

- Reactivity : Trifluoromethyl-substituted anilines are frequently used in coupling reactions to generate urea or sulfonylurea derivatives under mild conditions, as demonstrated in the synthesis of 4-tolyl sulfonylurea compounds . The isopentyloxy group’s steric bulk may influence reaction kinetics or regioselectivity in similar syntheses.

Biological Activity

4-(Isopentyloxy)-2-(trifluoromethyl)aniline is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆F₃NO

- Molecular Weight : 247.26 g/mol

- CAS Number : 946741-06-6

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a suitable candidate for various biochemical applications .

The biological activity of 4-(Isopentyloxy)-2-(trifluoromethyl)aniline is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme or receptor activity effectively.

Key Mechanisms :

- Enzyme Modulation : The compound can bind to enzymes, altering their activity and potentially influencing metabolic pathways.

- Receptor Interaction : It may interact with specific receptors, impacting signaling pathways that are crucial for cellular functions .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-(Isopentyloxy)-2-(trifluoromethyl)aniline. Its structural analogs have shown promise in inhibiting cancer cell proliferation.

- In Vitro Studies : Compounds with similar structures have exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. For instance, derivatives of trifluoromethylated anilines have demonstrated IC₅₀ values in the low micromolar range .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4-(Isopentyloxy)-2-(trifluoromethyl)aniline | HeLa | TBD |

| Analog A | A549 | 0.75 |

| Analog B | HeLa | 1.02 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Trifluoromethylated anilines have been investigated for their ability to inhibit bacterial efflux pumps, enhancing the efficacy of existing antibiotics against resistant strains .

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Efficacy Against Resistant Strains :

Q & A

Q. Basic

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 265 [M+H]⁺) and purity. Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) help identify derivatives .

- NMR Spectroscopy : ^1H and ^13C NMR data (e.g., δ 7.2–7.8 ppm for aromatic protons) resolve regiochemistry and substituent effects .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for high-resolution data .

How to address regioselectivity challenges in electrophilic substitution reactions of this aniline derivative?

Advanced

Regioselectivity is influenced by electron-withdrawing groups (e.g., -CF₃) and steric effects. For bromination, the -CF₃ group directs electrophiles to the para position relative to itself, but steric hindrance from the isopentyloxy group may alter reactivity. Computational modeling (DFT) or protecting-group strategies (e.g., acetylation of the -NH₂ group) can mitigate competing pathways. Experimental validation using LCMS tracking is critical .

How to resolve contradictions in spectroscopic data when synthesizing novel derivatives?

Advanced

Contradictions (e.g., unexpected ^19F NMR shifts or LCMS adducts) require multi-technique validation:

- Compare experimental NMR shifts with calculated values (e.g., using ACD/IUPAC software).

- Use high-resolution LCMS to distinguish isobaric species.

- Cross-validate with X-ray crystallography if single crystals are obtainable .

- Replicate reactions under varying conditions (e.g., solvent, temperature) to isolate intermediates .

What are the safety and storage guidelines for handling this compound?

Q. Basic

- Storage : Keep in a dark place under inert atmosphere (e.g., argon) at <-20°C to prevent degradation .

- Hazards : Causes skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Follow EPA guidelines for halogenated aromatic amines.

What strategies optimize reaction yields in palladium-catalyzed cross-couplings involving this compound?

Q. Advanced

- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) is effective for aryl halide couplings, but PdCl₂(dppf) may improve selectivity for sterically hindered substrates .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of trifluoromethylated intermediates.

- Temperature Control : Maintain 80–100°C to balance reaction rate and catalyst stability .

- Additives : Potassium phosphate or cesium carbonate improves base-sensitive reactions .

How to elucidate the mechanism of unexpected by-product formation during alkylation reactions?

Q. Advanced

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or ^19F NMR to detect intermediates.

- Isotopic Labeling : Use deuterated reagents (e.g., CD₃I) to trace methyl group transfer pathways.

- Computational Analysis : DFT calculations (e.g., Gaussian) identify transition states and competing pathways .

- By-product Isolation : Purify side products via C18 reverse-phase chromatography for structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.